2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile
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Overview
Description
2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile is a complex organic compound that features a cyclopropane ring substituted with multiple cyano groups, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a precursor compound containing cyano and phenyl groups. The reaction is often carried out in a solvent such as 1,4-dioxane and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in a large-scale production environment.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove cyano groups or reduce other functional groups within the molecule.
Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile exerts its effects is not fully understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through its cyano and piperidine groups. These interactions could modulate specific biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclopropane-containing molecules. Examples are:
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one
Uniqueness
What sets 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile apart is its combination of multiple cyano groups with a cyclopropane ring and a piperidine moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H16N6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(2,2-dicyano-1-piperidin-1-ylethenyl)-3-phenylcyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C21H16N6/c22-11-17(12-23)19(27-9-5-2-6-10-27)21(15-26)18(20(21,13-24)14-25)16-7-3-1-4-8-16/h1,3-4,7-8,18H,2,5-6,9-10H2 |
InChI Key |
SRSOKKYNHVXFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=C(C#N)C#N)C2(C(C2(C#N)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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